3-(Hydroxyimino)-1,3-diphenyl-1-(thiophen-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxyimino)-1,3-diphenyl-1-(thiophen-2-yl)propan-1-ol is a complex organic compound that features a thiophene ring, a hydroxyimino group, and two phenyl groups. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science . This compound is of interest due to its potential biological activities and its role in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyimino)-1,3-diphenyl-1-(thiophen-2-yl)propan-1-ol typically involves the condensation of thiophene derivatives with appropriate aldehydes or ketones, followed by the introduction of the hydroxyimino group. Common synthetic methods include:
Paal–Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hydroxyimino)-1,3-diphenyl-1-(thiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products
Oxidation Products: Nitro derivatives, nitroso derivatives.
Reduction Products: Amines, hydroxylamines.
Substitution Products: Halogenated thiophenes, alkylated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Hydroxyimino)-1,3-diphenyl-1-(thiophen-2-yl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 3-(Hydroxyimino)-1,3-diphenyl-1-(thiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and alteration of ion channel permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Thiophen-2-yl)propan-1-ol: A simpler thiophene derivative with similar structural features.
2,3,4-Trisubstituted Thiophenes: Compounds with various substituents on the thiophene ring, used in medicinal and material science.
Uniqueness
3-(Hydroxyimino)-1,3-diphenyl-1-(thiophen-2-yl)propan-1-ol is unique due to the presence of both hydroxyimino and phenyl groups, which confer distinct chemical reactivity and biological activity. Its combination of structural features makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
65492-52-6 |
---|---|
Molekularformel |
C19H17NO2S |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
3-hydroxyimino-1,3-diphenyl-1-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C19H17NO2S/c21-19(18-12-7-13-23-18,16-10-5-2-6-11-16)14-17(20-22)15-8-3-1-4-9-15/h1-13,21-22H,14H2 |
InChI-Schlüssel |
FPKBRKAWKUIEET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NO)CC(C2=CC=CC=C2)(C3=CC=CS3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.